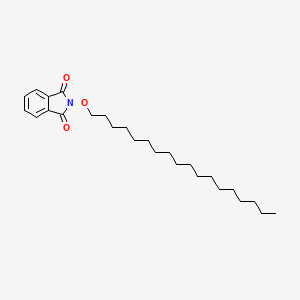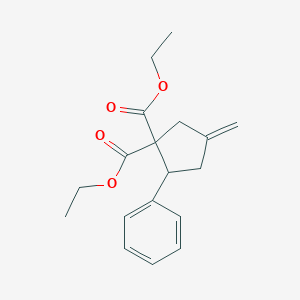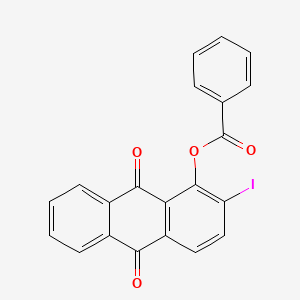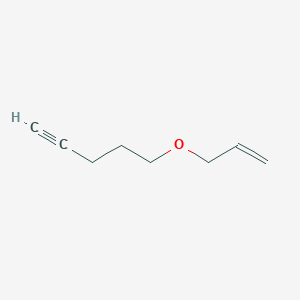
3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester: is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester typically involves the reaction of pyrazole-3,4-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from a suitable solvent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient heat and mass transfer systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-3,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Pyrazole-3,4-dicarboxylic acid.
Reduction: Pyrazole-3,4-dicarbinol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, including antifungal and antibacterial properties. It is used in the development of new antimicrobial agents .
Medicine: In medicinal chemistry, pyrazole derivatives are known for their pharmacological properties. This compound is explored for its potential as an anti-inflammatory, anticancer, and antiviral agent .
Industry: In the material science industry, the compound is used in the synthesis of advanced materials with specific properties, such as conductivity and stability .
Mécanisme D'action
The mechanism of action of 3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Pyrazole-3,4-dicarboxylic acid: Similar structure but lacks the ester groups.
Pyrazole-3,5-dicarboxylic acid: Differently substituted pyrazole with carboxylic acid groups at positions 3 and 5.
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester: A related compound with different substituents.
Uniqueness: 3H-Pyrazole-3,4-dicarboxylic acid, 4,5-dihydro-, dimethyl ester is unique due to its specific ester groups, which impart distinct chemical and biological properties. These ester groups enhance its solubility and reactivity, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
126416-42-0 |
|---|---|
Formule moléculaire |
C7H10N2O4 |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
dimethyl 4,5-dihydro-3H-pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C7H10N2O4/c1-12-6(10)4-3-8-9-5(4)7(11)13-2/h4-5H,3H2,1-2H3 |
Clé InChI |
WJAGOCRHUZQRSG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CN=NC1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
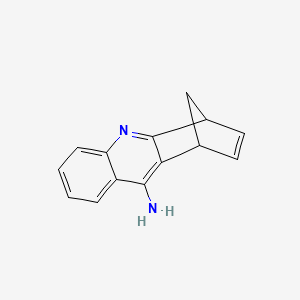
![1-[(2-Aminoethyl)amino]tetradecan-1-OL](/img/structure/B14286683.png)
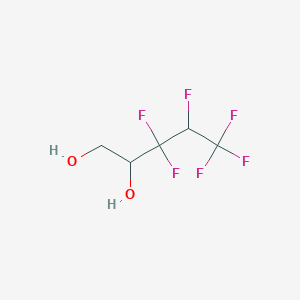
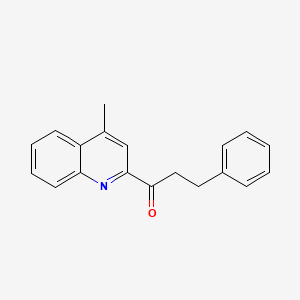
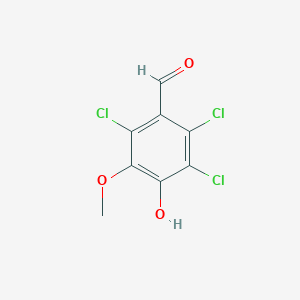

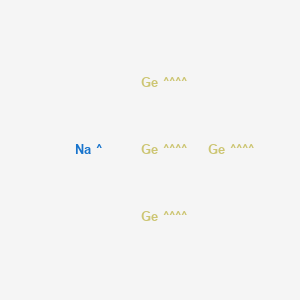
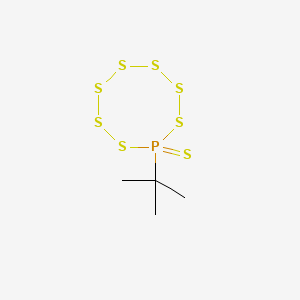
![{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene](/img/structure/B14286721.png)
